2-Bromo-1,2-dichloropropane

Description

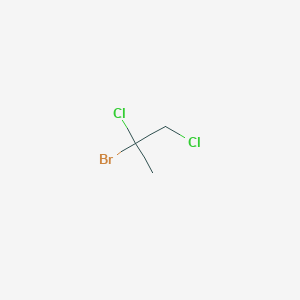

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,2-dichloropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrCl2/c1-3(4,6)2-5/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTDPWYMNRAXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrCl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938964 | |

| Record name | 2-Bromo-1,2-dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.88 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17759-88-5 | |

| Record name | 2-Bromo-1,2-dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017759885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,2-dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 1,2 Dichloropropane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a halide ion, by a nucleophile. For 2-bromo-1,2-dichloropropane, the carbon atom bonded to the bromine is a secondary carbon, which allows for the possibility of both SN1 and SN2 reaction mechanisms. byjus.com These pathways are often in competition, and the predominant mechanism is determined by factors such as the strength of the nucleophile, the nature of the solvent, and the stability of potential intermediates. khanacademy.org

Mechanistic Studies (SN1, SN2)

SN1 (Substitution Nucleophilic Unimolecular): The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. byjus.com In the context of this compound, the initial and rate-determining step would involve the departure of a halide leaving group to form a secondary carbocation. youtube.com The stability of this carbocation is a critical factor in the viability of the SN1 pathway. quora.com Tertiary alkyl halides readily undergo SN1 reactions due to the high stability of the resulting tertiary carbocation. quora.com While a secondary carbocation is less stable than a tertiary one, it can still be formed, particularly in the presence of a polar protic solvent which can stabilize the ionic intermediate through solvation. khanacademy.org Following its formation, the carbocation would be rapidly attacked by a nucleophile to yield the final substitution product. byjus.com

SN2 (Substitution Nucleophilic Bimolecular): The SN2 mechanism is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.com This mechanism avoids the formation of a high-energy carbocation intermediate. masterorganicchemistry.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com For an SN2 reaction to occur, the nucleophile must have unhindered access to the backside of the carbon-leaving group bond. quora.com In this compound, the presence of substituents on the adjacent carbon may introduce some steric hindrance, potentially slowing down an SN2 reaction compared to a primary haloalkane. youtube.com Strong nucleophiles and polar aprotic solvents favor the SN2 pathway. khanacademy.org

| Reaction Type | Mechanism | Rate Determining Step | Intermediate | Stereochemistry | Favored By |

| SN1 | Two-step | Formation of carbocation | Carbocation | Racemization | Weak nucleophiles, polar protic solvents, stable carbocation |

| SN2 | One-step (concerted) | Nucleophilic attack | Transition state | Inversion of configuration | Strong nucleophiles, polar aprotic solvents, less steric hindrance |

Influence of Halogen Identity and Position on Substitution Reactivity

The identity and position of the halogens in this compound have a significant impact on its reactivity in substitution reactions.

Leaving Group Ability: The rate of both SN1 and SN2 reactions is influenced by the ability of the halogen to depart as a stable halide ion. In general, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base and more polarizable. researchgate.net Consequently, nucleophilic substitution is more likely to occur at the C-2 position, involving the displacement of the bromide ion.

Inductive Effects: The electronegative chlorine and bromine atoms exert an electron-withdrawing inductive effect, which can influence the stability of a potential carbocation intermediate in an SN1 reaction. The presence of these electron-withdrawing groups can destabilize an adjacent carbocation, making the SN1 pathway less favorable.

Steric Hindrance: The substituents on the propane (B168953) chain, including the chlorine atoms and the methyl group, create a sterically hindered environment around the electrophilic carbons. This steric bulk can impede the backside attack required for an SN2 reaction, particularly at the C-2 position. masterorganicchemistry.com

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions, leading to the formation of unsaturated products. These reactions compete with nucleophilic substitution. byjus.com

Dehydrohalogenation Pathways (E1, E2)

Dehydrohalogenation involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms.

E1 (Elimination Unimolecular): Similar to the SN1 mechanism, the E1 reaction proceeds through a carbocation intermediate in its first step. youtube.com The subsequent step involves a base removing a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. youtube.com The E1 mechanism is favored by weak bases and high temperatures. masterorganicchemistry.com

E2 (Elimination Bimolecular): The E2 reaction is a concerted, one-step process where a base removes a proton from a carbon atom, and simultaneously, a leaving group departs from the adjacent carbon, forming a double bond. youtube.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. bingol.edu.tr Strong, bulky bases favor the E2 mechanism as they can more readily abstract a proton while being sterically hindered from acting as a nucleophile. youtube.commasterorganicchemistry.com

| Reaction Type | Mechanism | Rate Determining Step | Base Strength | Stereochemistry |

| E1 | Two-step | Formation of carbocation | Weak base favored | Not stereospecific |

| E2 | One-step (concerted) | Base abstracts proton, leaving group departs | Strong, bulky base favored | Requires anti-periplanar arrangement |

Dihaloelimination Processes

Given the presence of halogens on adjacent carbons (vicinal dihalide arrangement), this compound can also undergo dihaloelimination. This is a type of reductive elimination where two halogen atoms are removed from adjacent carbons to form an alkene. Such reactions have been observed in the biodegradation of similar compounds like 1,2-dibromoethane (B42909) and 1,2-dichloropropane (B32752), which are converted to ethene and propene, respectively. nih.govnih.govresearchgate.net Dihaloelimination can be induced by certain reducing agents or by specific microbial enzymes. uab.cat

Formation and Reactivity of Unsaturated Byproducts

Elimination reactions of this compound are expected to produce various unsaturated byproducts, primarily substituted propenes.

Dehydrohalogenation Products: The removal of HBr or HCl would lead to the formation of dichloropropenes or bromochloropropenes. For example, the removal of HBr could result in 1,2-dichloro-1-propene or 2,3-dichloro-1-propene, depending on which proton is abstracted.

Dihaloelimination Products: The removal of BrCl or Cl₂ would also yield halogenated propenes. For instance, the elimination of BrCl could produce 2-chloro-1-propene or 1-chloro-1-propene.

The reactivity of these unsaturated byproducts would be characteristic of alkenes, making them susceptible to electrophilic addition reactions. However, the presence of electron-withdrawing halogen atoms on the double bond can decrease its nucleophilicity, making it less reactive towards electrophiles compared to simple alkenes.

Reductive Dehalogenation Mechanisms

Reductive dehalogenation is a key transformation pathway for halogenated hydrocarbons, involving the removal of halogen atoms and their replacement with hydrogen atoms, or the formation of a double bond through the removal of two adjacent halogens (dihaloelimination). This process is crucial in both synthetic chemistry and environmental remediation.

The process of reductive dehalogenation is driven by the transfer of electrons to the halogenated molecule. A variety of electron donors and reductants can facilitate this process. In studies of analogous compounds like 1,2-dichloropropane, a range of electron donors, including molecular hydrogen, have been shown to support complete reductive dechlorination by anaerobic bacteria. nih.gov These bacteria harness the energy from using the halogenated compound as an electron acceptor. nih.gov The transformation of 1,2-dibromoethane has been demonstrated in enzymatic assays using artificial electron donors like methyl viologen. nih.gov While specific data for this compound is scarce, it is expected that strong reducing agents and certain microbial communities could serve as effective electron donors for its dehalogenation.

Isomerization and Rearrangement Processes

Halogenated alkanes can undergo isomerization, particularly in the presence of catalysts like Lewis acids, leading to the formation of structural isomers. These rearrangements often involve the migration of a halogen atom or an alkyl group.

Intramolecular halogen migration involves the shift of a halogen atom from one carbon to another within the same molecule. This phenomenon, often termed a "1,2-shift," has been observed in various classes of organic compounds, though specific studies on this compound are not prominent in the literature. Research on haloallenyl ketones has demonstrated selective 1,2-migration of bromine, chlorine, and iodine under gold catalysis, proceeding through a proposed halirenium intermediate. nih.govnih.gov Similarly, theoretical studies have explored halogen migrations in heterocyclic systems like imidazoles. csic.es For simple dihaloalkanes, such as dichloropropanes, treatment with aluminum chloride can lead to an equilibrium mixture of isomers, indicating that halogen migration occurs to achieve thermodynamic stability.

When a reaction can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest. libretexts.org This "kinetic product" results from the reaction pathway with the lowest activation energy. jackwestin.comlibretexts.org

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible. libretexts.org Under these conditions, the system reaches equilibrium, and the most stable product, the "thermodynamic product," predominates. wikipedia.orglibretexts.org

A classic illustration of this principle is the electrophilic addition of hydrogen bromide to 1,3-butadiene. libretexts.orglibretexts.org At low temperatures, the 1,2-addition product (the kinetic product) is favored, while at higher temperatures, the more stable 1,4-addition product (the thermodynamic product) is the major component. libretexts.orglibretexts.org Although specific examples involving this compound are not documented in the available literature, its reactions, such as dehydrohalogenation or isomerization, could potentially yield different products depending on the reaction conditions, thus being subject to kinetic or thermodynamic control.

Stereochemical Aspects of 2 Bromo 1,2 Dichloropropane

Chirality and Enantiomeric Forms

The arrangement of atoms in 2-bromo-1,2-dichloropropane leads to chirality, a fundamental concept in stereochemistry where a molecule is non-superimposable on its mirror image.

Asymmetric Carbon Centers Identification

The chirality of this compound originates from the presence of an asymmetric carbon atom, also known as a chiral center. A carbon atom is considered a chiral center when it is bonded to four different and distinct groups.

In the structure of this compound (CH₂Cl-C(Br)(Cl)-CH₃), the carbon atom at the second position (C2) is an asymmetric center. quora.comquora.com An analysis of the groups attached to each carbon atom confirms this:

Carbon-1 (C1): Bonded to two hydrogen atoms, one chlorine atom, and the rest of the carbon chain. Since it is bonded to two identical hydrogen atoms, it is not a chiral center.

Carbon-2 (C2): Bonded to four unique substituents:

A bromine atom (-Br)

A chlorine atom (-Cl)

A methyl group (-CH₃)

A chloromethyl group (-CH₂Cl) Because all four attached groups are different, C2 is a chiral center. quora.comdoubtnut.com

Carbon-3 (C3): Bonded to three hydrogen atoms and the rest of the carbon chain. It is not a chiral center.

The presence of this single chiral center means that this compound is a chiral molecule and can exist as a pair of enantiomers (non-superimposable mirror images). These enantiomers are designated as (R)-2-bromo-1,2-dichloropropane and (S)-2-bromo-1,2-dichloropropane.

Enantiomeric Resolution Techniques

A mixture containing equal amounts of both enantiomers is known as a racemic mixture, which is optically inactive. byjus.com The process of separating these enantiomers is called enantiomeric resolution. libretexts.orglibretexts.org As enantiomers have identical physical properties like boiling point and solubility, specialized techniques are required for their separation. libretexts.org

| Resolution Technique | Description | Applicability to this compound |

| Chemical Resolution | The racemic mixture is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomers. libretexts.orgaklectures.com These diastereomers have different physical properties and can be separated by conventional methods like fractional crystallization. wikipedia.org The resolving agent is then chemically removed to yield the pure enantiomers. | This method is most common for compounds with acidic or basic functional groups that can form salts. Since this compound is a neutral haloalkane, it would first need to be chemically converted into a derivative with a suitable functional group. |

| Chiral Chromatography | This technique utilizes a stationary phase that is itself chiral. As the racemic mixture passes through the chromatography column (in HPLC or GC), the two enantiomers interact differently with the chiral stationary phase. This leads to different retention times, allowing for their separation. | This is a highly effective and common method for the resolution of neutral chiral compounds like haloalkanes. A similar compound, 2-bromo-1-chloropropane (B110360), is used to test the enantiomeric resolution capabilities of chromatographic methods. wikipedia.org |

| Spontaneous Resolution | In rare cases, the two enantiomers of a racemic mixture will crystallize separately from a solution, a phenomenon first observed by Louis Pasteur. wikipedia.org This method, also known as resolution by entrainment, involves seeding a supersaturated solution of the racemate with a crystal of one pure enantiomer to induce its crystallization. | This technique is uncommon and depends heavily on the specific crystalline properties of the compound. Its applicability to this compound is not widely documented and would require empirical investigation. |

Conformational Analysis and Dynamics

The different spatial arrangements of atoms in a molecule that result from rotation about single bonds are known as conformations. For this compound, the most significant conformational analysis involves rotation around the C1-C2 bond.

Rotational Isomers and Energy Barriers

The rotation around the C1-C2 single bond gives rise to various rotational isomers (rotamers), primarily staggered and eclipsed conformations. Staggered conformations are energy minima, while eclipsed conformations represent energy maxima and are the barriers to rotation. youtube.com The relative stability of these conformers is determined by steric hindrance and dipole-dipole interactions between the bulky and electronegative halogen substituents.

The analysis can be visualized using Newman projections, looking down the C2-C1 bond.

Key Rotational Isomers of this compound

| Conformation | Dihedral Angle (Br-C2-C1-Cl) | Description | Relative Energy | Stability |

|---|---|---|---|---|

| Anti | 180° | A staggered conformation where the large bromine and chlorine atoms are positioned opposite each other. This minimizes both steric strain and unfavorable dipole-dipole interactions. | Lowest | Most Stable |

| Gauche | 60°, 300° | Staggered conformations where the bromine and chlorine atoms are adjacent. These are less stable than the anti-conformer due to increased steric repulsion (gauche interaction). youtube.comyoutube.com | Intermediate | Less Stable |

| Eclipsed | 120°, 240° | High-energy conformations where atoms on C2 eclipse hydrogen atoms on C1. These act as rotational energy barriers. | High | Unstable (Transition State) |

| Fully Eclipsed | 0° | The highest-energy conformation where the large bromine and chlorine atoms on C2 and C1 are eclipsing each other, maximizing steric and electronic repulsion. youtube.com | Highest | Least Stable (Transition State) |

Interconversion Mechanisms

The different conformational isomers of this compound are in a state of constant, rapid interconversion at room temperature. This dynamic process occurs through the rotation about the C1-C2 sigma bond. The molecule transitions from one stable staggered conformation (like gauche or anti) to another by passing through a high-energy eclipsed transition state. The energy required to overcome these rotational barriers is typically low, allowing the molecule to freely rotate and populate the various conformational states, with the most stable anti conformer being the most populated at equilibrium.

Diastereotopic Relationships in Molecular Structure

The presence of the chiral center at C2 in this compound creates a diastereotopic relationship between the two hydrogen atoms on C1. youtube.com Protons are considered diastereotopic if their replacement by another group would result in the formation of diastereomers. chemistrysteps.commasterorganicchemistry.com

In the -CH₂Cl group of this compound, the two protons (let's call them Hₐ and Hₑ) are chemically non-equivalent. fiveable.me Their relationship to the fixed groups on the adjacent chiral center (C2) is different in three-dimensional space. One proton is closer to the bromine atom, while the other is closer to the methyl group, for example.

To confirm this, one can perform a substitution test:

Replacing Hₐ with a different atom (e.g., Deuterium) creates a new chiral center at C1, resulting in a molecule with two chiral centers.

Replacing Hₑ with Deuterium also creates a new chiral center at C1, but it yields a different molecule.

The relationship between these two newly formed molecules is that of diastereomers—stereoisomers that are not mirror images of each other. masterorganicchemistry.com

Because these protons are diastereotopic, they are in distinct chemical environments. This has a significant and observable consequence in Nuclear Magnetic Resonance (NMR) spectroscopy, where diastereotopic protons exhibit different chemical shifts and will show different coupling constants to adjacent protons. chemistrysteps.comfiveable.me

In-depth Spectroscopic Data for this compound Remains Elusive in Scientific Literature

A comprehensive search for detailed research findings on the advanced spectroscopic characterization of the chemical compound this compound has revealed a significant lack of available data in the public domain. Despite targeted searches for vibrational and nuclear magnetic resonance spectroscopy studies, specific experimental data necessary to construct a thorough and scientifically accurate article as per the requested outline could not be located.

In the area of Nuclear Magnetic Resonance (NMR) spectroscopy, no dedicated studies presenting detailed ¹H NMR or ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, were found. Chemical databases and literature repositories that typically contain such information did not provide the specific spectra for the CAS number 17759-88-5, which corresponds to this compound.

While general principles of how these spectroscopic techniques are applied to halogenated alkanes are well-established, the explicit instruction to focus solely on detailed research findings for "this compound" cannot be fulfilled without specific data from experimental studies on this compound. Generating content based on analogous compounds would not adhere to the required scientific accuracy and specificity.

Therefore, the construction of the requested article focusing on the advanced spectroscopic characterization of this compound is not possible at this time due to the absence of published research data.

Advanced Spectroscopic Characterization in Research on 2 Bromo 1,2 Dichloropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Two-Dimensional NMR Techniques (COSY, HETCOR)

While one-dimensional NMR provides essential information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques are indispensable for unambiguously determining the connectivity of atoms within a molecule. For 2-bromo-1,2-dichloropropane, techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are critical for confirming its specific isomeric structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). libretexts.org The spectrum plots proton chemical shifts along both axes, with diagonal peaks representing the 1D spectrum and off-diagonal cross-peaks indicating coupled protons. libretexts.org

In the case of this compound (ClCH₂-C(Br)(Cl)-CH₃), the molecular structure is notable for its lack of vicinal protons. The methyl (–CH₃) protons and the methylene (B1212753) (–CH₂Cl) protons are separated by the quaternary C2 carbon and thus are not coupled to each other. Consequently, a COSY spectrum of this compound is predicted to show diagonal peaks for each proton environment but, crucially, no cross-peaks . This absence of correlation is a significant piece of structural evidence, confirming the separation of the proton-bearing groups by the C2 carbon.

HETCOR (Heteronuclear Correlation)

HETCOR, or its more modern variants like HSQC and HMQC, is used to establish correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning carbon signals in the ¹³C NMR spectrum. For this compound, three distinct carbon signals are expected. A HETCOR experiment would reveal the following correlations, confirming the specific atom attachments.

Interactive Data Table: Predicted HETCOR Correlations for this compound

| Proton Signal (¹H) | Correlated Carbon Signal (¹³C) | Structural Fragment |

| Singlet (3H) | C3 Signal | –CH₃ |

| AB Quartet (2H) | C1 Signal | –CH₂Cl |

| (No proton signal) | C2 Signal | –C(Br)(Cl)– |

The protons of the –CH₂Cl group are diastereotopic due to the adjacent C2 chiral center, leading to their expected appearance as a complex signal pattern (an AB quartet) rather than a simple singlet in the ¹H NMR spectrum. HETCOR would show that both of these distinct proton signals correlate to the same C1 carbon atom.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. savemyexams.com The analysis of this compound is particularly distinctive due to the characteristic isotopic signatures of both bromine and chlorine.

Molecular Ion and Isotopic Pattern

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. docbrown.infoyoutube.com A molecule containing one bromine and two chlorine atoms, such as this compound, will exhibit a unique cluster of molecular ion peaks (M, M+2, M+4, M+6) corresponding to the different combinations of these isotopes. The calculated monoisotopic mass for the lightest isotopologue (C₃H₅⁷⁹Br³⁵Cl₂) is 189.895 Da. nih.gov The presence and relative intensities of this isotopic cluster provide unambiguous confirmation of the elemental composition.

Fragmentation Analysis

Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation. The resulting fragment ions provide further structural information. The weakest bonds, such as the C-Br bond, are often cleaved preferentially. Predicted fragmentation pathways include:

Loss of a Halogen Radical: The initial fragmentation may involve the loss of a bromine radical (•Br) or a chlorine radical (•Cl). The resulting fragment ions will still exhibit the isotopic patterns of the remaining halogens.

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the heavily substituted C2 carbon is also a likely pathway. This can result in the loss of a methyl radical (•CH₃) or a chloromethyl radical (•CH₂Cl).

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for base isotope) | Lost Neutral Fragment | Proposed Fragment Ion Structure |

| 155/157/159 | •Cl | [C₃H₅BrCl]⁺ |

| 111/113 | •Br | [C₃H₅Cl₂]⁺ |

| 175/177/179/181 | •CH₃ | [ClCH₂C(Br)Cl]⁺ |

| 141/143/145 | •CH₂Cl | [CH₃C(Br)Cl]⁺ |

Note: The listed m/z values correspond to the most abundant (lightest) isotopes. Each fragment containing halogens will appear as a characteristic isotopic cluster.

Integration of Spectroscopic Data with Computational Methods

The interpretation of complex spectroscopic data is greatly enhanced by the use of computational chemistry. nsf.gov Methods like Density Functional Theory (DFT) allow for the theoretical prediction of spectroscopic parameters, which can then be compared with experimental results to validate structural assignments. eurjchem.com

For this compound, computational methods serve several key functions:

Geometric Optimization: DFT calculations can determine the most stable three-dimensional conformation of the molecule, providing a foundational model for predicting spectroscopic properties.

NMR Chemical Shift Prediction: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. asianresassoc.org This is particularly useful for assigning signals in crowded regions of the spectrum and for understanding the electronic effects of the multiple halogen substituents on each nucleus.

Validation of Vibrational Spectra: While not the focus here, computational methods can predict vibrational frequencies (IR and Raman), which, when compared to experimental spectra, provide further confirmation of the molecular structure. eurjchem.com

Thermodynamic Stability of Fragments: The energies of potential fragment ions in mass spectrometry can be calculated, helping to rationalize the observed fragmentation patterns. Pathways leading to more stable carbocations are generally favored, and computational analysis can confirm which cleavages are most likely.

The synergy between experimental data and computational modeling provides a higher level of confidence in the structural elucidation of this compound than either method could achieve alone. This integrated approach is a cornerstone of modern chemical characterization.

Computational Chemistry and Theoretical Modeling of 2 Bromo 1,2 Dichloropropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. For 2-bromo-1,2-dichloropropane, these calculations elucidate the distribution of electrons and the energetics of chemical processes.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT calculations can predict a variety of chemical properties and reactivity indices for this compound.

Detailed research findings indicate that DFT methods, such as those employing the B3LYP functional with a 6-31G* basis set, are effective for analyzing halogenated hydrocarbons. acs.orgresearchgate.net For this compound, these calculations would typically focus on several key areas:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electron Distribution and Electrostatic Potential: DFT can generate maps of electron density and molecular electrostatic potential (MEP). These maps visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. For this compound, the electronegative halogen atoms create significant polarization.

Reactivity Descriptors: Quantum chemical parameters derived from DFT calculations serve as descriptors of reactivity. These include ionization potential, electron affinity, electronegativity, and global hardness and softness. These descriptors are instrumental in predicting how the molecule will interact with other chemical species. aimspress.comaimspress.com For instance, the LUMO energy is often correlated with a compound's potential as an electrophile. aimspress.com

| Property | Significance for this compound | Typical Computational Approach |

|---|---|---|

| HOMO-LUMO Gap (Egap) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | DFT (e.g., B3LYP/6-31G*) |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor sites, predicting regions for chemical attack. | DFT calculation of electron density |

| Bond Dissociation Energy (BDE) | Predicts the likelihood of C-Br vs. C-Cl bond cleavage, a key factor in its degradation pathways. | DFT or Ab Initio (MP2, CCSD(T)) |

| Vertical Attachment Energies (VAEs) | Relates to the formation of transient negative ions, important in dissociative electron attachment reactions. acs.org | DFT calculations of empty molecular orbitals (VOEs) scaled to match experimental VAEs. acs.org |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide highly accurate energetic information, crucial for mapping reaction pathways. researchgate.net

For this compound, ab initio calculations are applied to:

Determine Conformational Energies: The molecule can exist in several rotational isomers (conformers). Ab initio methods can calculate the relative energies of these conformers with high accuracy, identifying the most stable structures. Studies on the closely related 1,2-dichloropropane (B32752) have used MP2 calculations to show that the relative energies of conformers fall within a range of 0–6 kJ/mol. researchgate.netresearchgate.net

Map Potential Energy Surfaces: By calculating the energy of the molecule at various geometries, a potential energy surface can be constructed. This surface is essential for understanding reaction mechanisms.

Locate Transition States: A transition state is the highest energy point along the lowest energy path of a reaction. Locating the geometry and energy of the transition state is critical for calculating the activation energy, which determines the reaction rate. For example, ab initio studies on similar molecules have been used to investigate the energetic favorability of different reaction pathways, such as concerted versus two-step mechanisms. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations analyze static structures, molecular dynamics (MD) simulations provide a dynamic view of molecular behavior. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe how this compound moves and changes shape over time.

The primary application of MD for this compound is the exploration of its conformational space. A simulation can reveal:

Stable Conformers: By simulating the molecule's movements, MD can identify the most frequently adopted and energetically favorable conformations.

Conformational Transitions: The simulations show the pathways and timescales for conversion between different conformers.

Solvent Effects: MD simulations can explicitly include solvent molecules, providing insight into how the environment influences conformational preferences. Theoretical and spectroscopic analyses of similar compounds, like 1-bromo-2-propanol, have shown that conformers with a gauche orientation are often prevalent in both the gas phase and in solution. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Structure-Reactivity Predictive Models

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of chemicals with their biological activity or chemical reactivity. For this compound, QSAR models can be developed to predict properties like toxicity or environmental fate.

The development of a QSAR model involves several steps:

Descriptor Calculation: A set of molecular descriptors is calculated for a series of related compounds. These descriptors, which can be electronic (e.g., HOMO/LUMO energies, polarizability), steric, or topological, are often computed using DFT methods. aimspress.comaimspress.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation linking the descriptors to the observed activity. aimspress.com For instance, a QSAR model for the toxicity of halogenated hydrocarbons might find that toxicity is linearly dependent on the LUMO energy and molecular polarizability. aimspress.com

Validation: The model's predictive power is tested against a set of compounds not used in its development.

Studies on halogenated aliphatic hydrocarbons have successfully used descriptors like the energy of the LUMO (ELUMO), the HOMO-LUMO energy gap (Egap), and molecular polarizability (α) to construct predictive models for toxicity. aimspress.comaimspress.comresearchgate.net

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | Energy of LUMO (ELUMO) | Relates to electrophilicity and susceptibility to nucleophilic attack. aimspress.com |

| Electronic | HOMO-LUMO Energy Gap (Egap) | Correlates with chemical reactivity and potential for causing genetic damage. aimspress.com |

| Physicochemical | Molecular Polarizability (α) | Describes the molecule's ability to form instantaneous dipoles, influencing intermolecular interactions. aimspress.com |

| Physicochemical | Molar Refractivity (MR) | Related to molecular volume and polarizability, often used in toxicity models. aimspress.com |

| Topological | Molecular Volume (V) | Represents the size of the molecule, which can influence its transport and binding properties. researchgate.net |

Thermodynamic and Kinetic Modeling of Reaction Pathways

Computational modeling is invaluable for elucidating the potential reaction pathways of this compound, such as degradation in the environment. By calculating the thermodynamic and kinetic parameters for various potential reactions, the most likely pathways can be identified.

Thermodynamic Modeling: This involves calculating the change in Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a thermodynamically favorable, or spontaneous, reaction. Computational studies on related chlorinated propanes have shown that β-elimination is often a thermodynamically favored pathway. researchgate.net

Kinetic Modeling: This focuses on the activation energy (Ea) of a reaction, which is determined from the energy of the transition state. A lower activation energy implies a faster reaction rate.

For this compound, key reaction pathways that can be modeled include:

Dehydrohalogenation: The elimination of HBr or HCl to form an alkene.

Nucleophilic Substitution: The replacement of a halogen atom by a nucleophile.

Reductive Dehalogenation: The removal of halogen atoms, often mediated by reducing agents. Computational studies of 1,2-dichloropropane degradation have explored pathways like hydrogenolysis (replacement of a halogen with hydrogen) and reductive β-elimination. researchgate.net

By combining thermodynamic and kinetic data from these models, a comprehensive picture of the compound's chemical fate and reactivity can be constructed, highlighting the most probable transformation products under specific conditions.

Advanced Analytical Methodologies for 2 Bromo 1,2 Dichloropropane Research

Chromatographic Techniques

Gas chromatography (GC) is the cornerstone for the analysis of volatile organic compounds (VOCs) like 2-Bromo-1,2-dichloropropane. The choice of detector is paramount and is determined by the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography (GC) with Electron Capture Detection (GC-ECD)

Gas chromatography with an electron capture detector (GC-ECD) is an exceptionally sensitive technique for analyzing halogenated compounds. The ECD operates by measuring a baseline current established by a radioactive source (typically Nickel-63). When electrophilic compounds, such as those containing bromine and chlorine, pass through the detector, they capture electrons, causing a decrease in the current that is measured as a peak.

Research Findings: The primary advantage of GC-ECD is its remarkably low detection limits for halogenated VOCs, which can be as low as picogram-per-liter (pg/L) levels. usgs.gov However, the ECD's response can be non-linear at higher concentrations, and it does not provide structural information for compound identification, relying solely on retention time. usgs.gov Identification is confirmed by comparing the retention time of the analyte to that of a known standard analyzed under identical conditions. usgs.gov

While direct methods for this compound are not prevalent in the reviewed literature, methods for similar compounds highlight the utility of GC-ECD. For instance, OSHA developed a GC-ECD method for 1-bromopropane (B46711), citing its superior sensitivity and selectivity for halogens over flame ionization detectors. osha.gov In the analysis of 1,3-dichloropropene (B49464) in rat blood, samples were extracted with hexane (B92381) and analyzed by GC-ECD, yielding percent recoveries of 81.3% to 98.2%. cdc.gov For ambient air analysis, 1,3-dichloropropene has been collected on Tenax-GC sampling tubes, desorbed with isooctane (B107328), and analyzed by capillary GC-ECD with a validated mean percent recovery of 100%. cdc.gov These examples underscore the suitability of GC-ECD for the sensitive determination of bromo- and chloro-containing propanes.

Table 1: GC-ECD Methodologies for Related Halogenated Compounds

| Analyte | Matrix | Sample Preparation | Detector | Recovery/Validation | Reference |

|---|---|---|---|---|---|

| 1-Bromopropane | Air | Collection on charcoal, solvent extraction | ECD | Fully validated method | osha.gov |

| 1,3-Dichloropropene | Rat Blood | Hexane extraction | ECD | 81.3–98.2% recovery | cdc.gov |

| 1,3-Dichloropropene | Ambient Air | Tenax-GC tube collection, isooctane desorption | ECD | 100% mean recovery | cdc.gov |

| Halogenated Alcohols | Water | Solvent extraction, derivatization | ECD | MDLs from 0.14 µg/L to 1.7 µg/L | researchgate.net |

Gas Chromatography (GC) with Flame Ionization Detection (GC-FID)

The flame ionization detector (GC-FID) is a workhorse in organic chemistry, offering a robust and universal method for detecting compounds that combust in a hydrogen-air flame. When organic compounds are burned, they produce ions that generate a current between two electrodes. This current is proportional to the mass of carbon entering the flame.

Research Findings: GC-FID is less sensitive to halogenated hydrocarbons compared to an ECD or a mass spectrometer, particularly for trace-level analysis. osha.gov Its response to halogenated compounds is diminished because the detector's response is primarily based on the number of carbon atoms, and the presence of halogens reduces the relative carbon content. Nevertheless, GC-FID can be employed for the analysis of higher concentration samples. Standard methods like EPA Method 8015 use GC-FID for analyzing non-halogenated organics, but it can be adapted for halogenated compounds when concentrations are sufficiently high. accustandard.com For example, a previous OSHA method for 1-bromopropane utilized GC-FID before being superseded by a more sensitive GC-ECD method. osha.gov In general, for environmental trace analysis of this compound, GC-FID would not be the preferred detector due to its lower sensitivity for halogenated species. epa.gov

Gas Chromatography with Mass Spectrometry (GC-MS) for Trace Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds, providing both high sensitivity and definitive identification. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a chemical "fingerprint," allowing for positive identification by comparison to spectral libraries. nih.gov

Research Findings: GC-MS is the determinative technique in numerous standard methods for volatile organics, including EPA Methods 524.2, 624.1, and 8260. cdc.govrestek.comepa.govthermofisher.com The isomer 2-bromo-1-chloropropane (B110360) is frequently used as an internal standard in these methods, demonstrating the suitability of GC-MS for this class of compounds. teledynelabs.comthermofisher.comthermofisher.com One commercial laboratory reports a method for 2-bromo-1-chloropropane using headspace GC-MS with a limit of quantification (LOQ) of 1 µg/L. analytice.com

For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) can be used. epa.gov Instead of scanning the entire mass range, the mass spectrometer is set to monitor only a few characteristic ions for the target analyte. This increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering detection limits. epa.gov For instance, in the analysis of 1,2-dichloropropane (B32752) (a related compound), EPA Method 524.2 reports a detection limit of 0.02 ppb and 98% recovery using purge and trap GC-MS. cdc.gov

Table 2: GC-MS Parameters for Analysis of 2-Bromo-1-chloropropane (as an Internal Standard)

| Method | Matrix | Quantitation Ion (m/z) | Internal Standard Concentration | Reference |

|---|---|---|---|---|

| EPA Method 624.1 | Wastewater | 77 | 25 ppb | teledynelabs.com |

| Modified EPA Method 8260 | Water | 77 | Not Specified | thermofisher.com |

| EPA Method 624.1 | Wastewater | Not Specified | 30 ppb | gcms.cz |

Sample Preparation and Extraction Methods for Complex Matrices

Effective sample preparation is essential to isolate and concentrate this compound from matrices like water, soil, or waste, thereby removing interferences and improving analytical sensitivity.

Purge-and-Trap Methodologies

Purge-and-trap is the most widely used sample preparation technique for analyzing VOCs in aqueous samples. thermofisher.com The method involves bubbling an inert gas (purging) through a water sample. edfhelpdesk.com The volatile compounds are stripped from the water and carried to a sorbent trap, where they are retained. After purging is complete, the trap is rapidly heated, and the analytes are thermally desorbed in a flow of GC carrier gas directly onto the chromatographic column. edfhelpdesk.com

Research Findings: Numerous EPA methods, including 5030, 502.2, and 8260, are based on this technique. edfhelpdesk.comrestek.comepa.gov The efficiency of the process depends on several factors:

Trap Composition: Traps typically contain multiple sorbents to retain a wide range of volatiles. A common configuration is a three-part trap containing 2,6-diphenylene oxide polymer (e.g., Tenax®), silica (B1680970) gel, and coconut charcoal. edfhelpdesk.com

Purge Conditions: A typical purge time is 11 minutes at ambient temperature. restek.com For some less volatile or more water-soluble compounds, purging at an elevated temperature (e.g., 40°C) can improve recovery. restek.com

Desorption: The trap is rapidly heated (e.g., to 180-250°C) to ensure the sharp transfer of analytes to the GC column, which is critical for good chromatographic peak shape. edfhelpdesk.comrestek.com

This technique is highly effective for concentrating trace levels of analytes from water samples, making it ideal for environmental monitoring. epa.gov

Table 3: Typical Purge-and-Trap System Parameters (EPA Method 502.2)

| Parameter | Condition | Reference |

|---|---|---|

| Sample Volume | 5 mL | edfhelpdesk.com |

| Purge Gas | Helium or Nitrogen | edfhelpdesk.com |

| Purge Time | 10-11 minutes | edfhelpdesk.comrestek.com |

| Trap Composition | 2,6-diphenylene oxide polymer / silica gel / coconut charcoal | edfhelpdesk.com |

| Desorb Temperature | 180°C | edfhelpdesk.com |

| Desorb Time | ~1 minute | restek.com |

Solvent Extraction and Cleanup Procedures

For solid samples such as soil and sediment, or for high-concentration liquid wastes, solvent extraction is the preferred preparation method. osha.govepa.gov This procedure involves mixing the sample with a suitable organic solvent to dissolve the target analytes.

Research Findings: The choice of solvent is critical and depends on the analyte's polarity and the sample matrix. Methanol (B129727) is commonly used for extracting VOCs from soil because it is miscible with water and effectively wets the soil particles. epa.goveasternanalytical.com An aliquot of the methanol extract can then be added to reagent water and analyzed by purge-and-trap. epa.gov For other applications, different solvents are used. An OSHA method for collecting 1-bromopropane from air on a charcoal sorbent tube specifies extraction with a mixture of carbon disulfide and N,N-dimethylformamide (99:1). osha.gov

The general procedure involves:

Adding a measured amount of solvent to a known quantity of sample in a vial.

Agitating the mixture (e.g., vortexing or shaking) to ensure thorough extraction. cdc.gov

Separating the solid and liquid phases, often by centrifugation. cdc.gov

Injecting an aliquot of the solvent extract directly into the GC system.

For volatile compounds like this compound, extensive cleanup procedures are often unnecessary. The selectivity of the GC column and detector (especially MS) is typically sufficient to resolve the analyte from co-extracted matrix components.

Method Validation and Quality Control in Analytical Research

The validation of analytical methods is a fundamental requirement for producing reliable and accurate data in the analysis of this compound. Method validation ensures that the chosen analytical procedure is fit for its intended purpose. This process involves a series of experiments to evaluate the method's performance characteristics. nih.gov Quality control (QC) procedures are then implemented in routine analysis to ensure the method continues to perform as expected. thermofisher.com

Key performance parameters evaluated during method validation for halogenated volatile compounds like this compound typically include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.gov These parameters are established in accordance with guidelines such as those from the International Council for Harmonisation (ICH) and various environmental protection agencies. nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods like Gas Chromatography (GC), specificity is demonstrated by achieving adequate separation of this compound from other volatile organic compounds. nih.govaccustandard.com

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. gcms.cz The linearity is typically expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.995. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. nih.gov For volatile halogenated compounds analyzed by methods like EPA 8021, method detection limits can range from approximately 0.1 to 200 µg/L, depending on the compound and the instrument. itesm.mxepa.gov

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is often assessed by analyzing a sample of known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. It can also be determined through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.gov Accuracy is typically expressed as a percentage recovery. thermofisher.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (%RSD) of a series of measurements and can be evaluated at different levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov

The following table summarizes the typical acceptance criteria for method validation in the analysis of halogenated hydrocarbons.

| Parameter | Acceptance Criteria | Typical Method |

| Specificity | Resolution ≥1.5 between adjacent peaks | Gas Chromatography (GC) nih.gov |

| Linearity (R²) | ≥0.995 | Calibration curve with multiple standards nih.gov |

| Limit of Quantitation (LOQ) | ≤1.0 ppm | Signal-to-Noise Ratio or Standard Deviation of the Response and the Slope nih.gov |

| Accuracy | 85.0% - 115.0% Recovery | Analysis of Certified Reference Material or Spiked Samples nih.gov |

| Precision (%RSD) | ≤15% for Repeatability and Intermediate Precision | Multiple analyses of a homogeneous sample nih.gov |

Quality control in routine analysis involves the regular analysis of QC samples, such as calibration check standards, laboratory control samples, and blanks, to monitor the performance of the analytical method. thermofisher.com For instance, continuing calibration checks are performed to ensure the instrument's response remains stable, with acceptance criteria often requiring the results to be within 80-120% of the true value. thermofisher.com

Application of Internal Standards and Reference Materials

The use of internal standards and certified reference materials is crucial for achieving accurate quantification and ensuring the quality of analytical results for this compound.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte, which is added in a known amount to every sample, standard, and blank. accustandard.com The purpose of the internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume). itesm.mx The concentration of the analyte is determined by comparing its peak area to the peak area of the internal standard. accustandard.com

For the analysis of halogenated volatile organic compounds, including propanes, several compounds are commonly used as internal standards. Given the chemical structure of this compound, suitable internal standards would be other brominated or chlorinated alkanes that are not expected to be present in the samples. itesm.mxepa.gov EPA methods for volatile organics frequently recommend specific compounds for this purpose. epa.govedfhelpdesk.com

Reference materials are highly purified and well-characterized substances used for calibration and quality control. nsilabsolutions.com A Certified Reference Material (CRM) is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The use of CRMs is essential for method validation, particularly for assessing accuracy. sigmaaldrich.com For this compound, analytical standards would be obtained from commercial suppliers who provide a certificate of analysis detailing the purity and concentration. sigmaaldrich.com

The table below lists compounds commonly used as internal standards in the analysis of related halogenated propanes, which would be applicable for this compound analysis.

| Internal Standard | Typical Application | Reference |

| 2-Bromo-1-chloropropane | Analysis of halogenated volatile compounds by GC. itesm.mxepa.gov | EPA Method 8021, EPA Method 624.1 thermofisher.comepa.gov |

| Fluorobenzene | Analysis of volatile organic compounds by GC. itesm.mxedfhelpdesk.com | EPA Method 8021A, EPA Method 502.2 itesm.mxedfhelpdesk.com |

| 2,2-Dichloropropane | Analysis of bromopropanes by GC-ECD. | OSHA Method 1017 osha.gov |

| Bromochloromethane | Analysis of volatile organic compounds in wastewater. thermofisher.comteledynelabs.com | EPA Method 624.1 thermofisher.comteledynelabs.com |

| 1,4-Dichlorobutane | Analysis of volatile organic compounds in wastewater. thermofisher.comteledynelabs.com | EPA Method 624.1 thermofisher.comteledynelabs.com |

The selection of an appropriate internal standard depends on the specific analytical method (e.g., detector used) and the sample matrix. The chosen internal standard should have a retention time that is close to, but does not overlap with, the analyte of interest. accustandard.com

Environmental Transformation and Bioremediation Research of 2 Bromo 1,2 Dichloropropane

Abiotic Degradation Mechanisms

Abiotic degradation involves chemical and physical processes that transform a compound without the direct involvement of living organisms. For 2-Bromo-1,2-dichloropropane, key abiotic pathways include hydrolysis and photolysis.

Hydrolysis Kinetics and Environmental Factors

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for halogenated aliphatic compounds can vary by up to 13 orders of magnitude and is influenced by the compound's structure and environmental conditions such as pH and temperature. epa.gov For polychlorinated propanes, degradation can occur through competing pathways of nucleophilic substitution and base-mediated dehydrohalogenation (elimination). epa.gov

Table 1: Factors Influencing Hydrolysis of Halogenated Alkanes This table is generated based on general principles of halogenated alkane hydrolysis and data for related compounds.

| Environmental Factor | Influence on Hydrolysis Rate | Expected Outcome for this compound |

| pH | Base-mediated elimination (dehydrohalogenation) is significant at higher pH. | Increased degradation rate at alkaline pH. |

| Temperature | Reaction rates generally increase with temperature (Arrhenius relationship). | Faster hydrolysis at higher environmental temperatures. |

| Solvent Composition | Polarity of the medium can influence reaction pathways. | Rates may vary between groundwater, soil porewater, and surface water. |

| Halogen Type | C-Br bonds are generally weaker and more easily cleaved than C-Cl bonds. | The bromine atom is the likely initial site of hydrolytic attack. |

Photolytic Degradation Processes

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. In the environment, this process is primarily driven by sunlight. Heterogeneous photocatalysis, often using a semiconductor like titanium dioxide (TiO₂), can be an effective method for degrading halogenated pollutants. core.ac.uk

Studies on the photo-oxidation of the related compound 1,2-dichloropropane (B32752) have shown that it can be degraded, although the efficiency is generally lower than for chlorinated alkenes and aromatic compounds. core.ac.uk The process involves the generation of highly reactive hydroxyl radicals (OH•) on the surface of the photocatalyst, which then oxidize the adsorbed organic compound. core.ac.uk For halocarbons, this can lead to complete mineralization, producing carbon dioxide, water, and the corresponding hydrohalic acids (e.g., HCl, HBr). core.ac.uk Another relevant process is the direct photodissociation of the carbon-halogen bond by UV light, which can initiate radical chain reactions. Given its structure, this compound is expected to be susceptible to photolytic degradation, with the weaker carbon-bromine bond being a likely point of initial cleavage.

Biotic Degradation Pathways

Biotic degradation, or bioremediation, utilizes microorganisms and their enzymes to break down environmental pollutants. This is a key area of research for the cleanup of sites contaminated with halogenated compounds.

Microbial Reductive Dehalogenation Studies

Under anaerobic (oxygen-free) conditions, a primary mechanism for the biodegradation of polyhalogenated alkanes is reductive dehalogenation. In this process, microorganisms use the halogenated compound as an electron acceptor in a form of respiration known as organohalide respiration. mdpi.com

Research has demonstrated the transformation of compounds structurally similar to this compound in anaerobic microcosms. A sediment-free, non-methanogenic enrichment culture was shown to be capable of completely dechlorinating 1,2-dichloropropane to propene. asm.orgnih.gov This culture also transformed 2-bromo-1-chloropropane (B110360). asm.orgnih.gov The process was supported by a variety of electron donors, including hydrogen, and exhibited maximum activity at temperatures between 20°C and 25°C. asm.orgnih.gov The ability of anaerobic bacteria to completely dehalogenate these compounds highlights a promising pathway for the natural attenuation and engineered bioremediation of contaminated sites. asm.orgnih.gov

Table 2: Summary of Microbial Reductive Dehalogenation of Halogenated Propanes Based on findings from Löffler et al., 1997. asm.orgnih.gov

| Parameter | Observation |

| Organism Type | Sediment-free, non-methanogenic anaerobic enrichment culture |

| Substrates Transformed | 1,2-Dichloropropane (1,2-D), 2-Bromo-1-chloropropane (2-bromo-1-CP) |

| End Product | Propene (from 1,2-D) |

| Electron Donors | Hydrogen, Glycerol-pyruvate, Acetate-H₂ |

| Optimal Temperature | 20-25°C |

| Dechlorination Rate (1,2-D) | 5 nmol min⁻¹ mg of protein⁻¹ |

Enzymatic Dehalogenation Mechanisms and Substrate Specificity

The key enzymes responsible for the initial steps of aerobic and some anaerobic degradation of halogenated alkanes are haloalkane dehalogenases (HLDs). mdpi.com These are hydrolytic enzymes that cleave the carbon-halogen bond, typically forming an alcohol, a halide ion, and a proton. scispace.com The mechanism involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. scispace.com

The substrate specificity of HLDs varies widely among different enzymes. For instance, the enzyme DadB, from the marine bacterium Alcanivorax dieselolei B-5, demonstrates high activity towards C2-C3 substrates, including the persistent pollutant 1,2-dichloropropane. nih.gov In contrast, the well-studied DhaA enzyme from Rhodococcus rhodochrous shows no significant activity towards 1,2-dichloropropane. rug.nl The enzyme DbjA from Bradyrhizobium japonicum USDA 110 exhibits exceptionally high activity towards 2-bromo-1-chloropropane. portlandpress.com This diversity in substrate specificity is critical for biotechnological applications, as it allows for the selection of specific enzymes for the degradation of particular pollutants. scispace.comportlandpress.com

Table 3: Substrate Specificity of Selected Haloalkane Dehalogenases (HLDs) for Related Compounds This table is a compilation of data from multiple sources. nih.govrug.nlportlandpress.com

| Enzyme (Source Organism) | Substrate | Relative Activity |

| DadB (Alcanivorax dieselolei B-5) | 1,2-Dichloropropane | Active nih.gov |

| DbjA (Bradyrhizobium japonicum USDA 110) | 2-Bromo-1-chloropropane | Exceptionally High portlandpress.com |

| DbjA (Bradyrhizobium japonicum USDA 110) | 1,2-Dichloropropane | Active portlandpress.com |

| DhlA (Xanthobacter autotrophicus GJ10) | 1,2-Dichloropropane | Slowly Dehalogenated rug.nl |

| DhaA (Rhodococcus rhodochrous) | 1,2-Dichloropropane | Not Detectable rug.nl |

Isotope Fractionation for Pathway Elucidation

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation pathways of contaminants in the environment. The technique relies on the principle that during a chemical or biochemical reaction, molecules containing lighter isotopes (e.g., ¹²C, ³⁵Cl) react slightly faster than those with heavier isotopes (e.g., ¹³C, ³⁷Cl), leading to an enrichment of the heavier isotope in the remaining unreacted substrate. The magnitude of this isotopic fractionation is characteristic of the specific reaction mechanism.

By measuring the change in the isotopic ratios of two elements simultaneously (e.g., carbon and bromine or carbon and chlorine), a dual-isotope plot can be constructed. The slope of this plot (Λ) is highly diagnostic of the underlying degradation pathway. nih.govacs.org For example, studies on the reductive dehalogenation of 1,2-dibromoethane (B42909) (1,2-DBA) by cultures containing Dehalococcoides or Dehalogenimonas revealed distinctly different dual C-Br isotope fractionation patterns. nih.govacs.org These differences suggested that distinct enzymatic mechanisms were at play: a concerted dihaloelimination versus a nucleophilic substitution (Sɴ2) reaction. nih.gov Similarly, different carbon isotope fractionation values have been reported for the dechlorination of 1,2-dichloropropane by Dehalogenimonas and Dehalococcoides strains, which can help differentiate their activity in the field. uab.cat This approach holds great potential for elucidating the specific abiotic and biotic degradation pathways of this compound at contaminated sites.

Table 4: Isotope Fractionation (Λ) Values for Reductive Dehalogenation of Related Compounds This table is generated from data on analogous compounds to illustrate the principle. nih.govacs.org

| Compound | Microbial Culture | Isotope Pair | Fractionation (Λ ≈ εC/εX) | Inferred Mechanism |

| 1,2-Dibromoethane | Dehalogenimonas-containing | C-Br | 12 ± 4 nih.govacs.org | Concerted Dihaloelimination |

| 1,2-Dibromoethane | Dehalococcoides-containing | C-Br | 1.4 ± 0.2 nih.govacs.org | Nucleophilic Substitution (Sɴ2) |

| 1,2-Dichloroethane | Dehalogenimonas-containing | C-Cl | 1.89 ± 0.02 nih.gov | Concerted Dihaloelimination |

| 1,2-Dichloroethane | Dehalococcoides-containing | C-Cl | 6.8 ± 0.2 nih.gov | Nucleophilic Substitution (Sɴ2) |

Identification and Fate of Environmental Metabolites

The environmental transformation of this compound can proceed through various biotic and abiotic pathways, leading to the formation of a range of potential metabolites. While specific studies identifying the environmental metabolites of this compound are limited, the fate of structurally similar halogenated propanes provides a strong basis for predicting its degradation products. The primary transformation routes are expected to be reductive dehalogenation and hydrolysis.

Under anaerobic conditions, common in subsurface environments, reductive dehalogenation is a significant degradation pathway for halogenated aliphatic compounds. This process can occur via two main mechanisms: hydrogenolysis and dihaloelimination.

Hydrogenolysis: This involves the replacement of a halogen atom with a hydrogen atom. Given the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond, the initial step in the hydrogenolysis of this compound is the likely removal of the bromine atom to form 1,2-dichloropropane. Subsequent dechlorination would then lead to monochlorinated propanes and eventually propene. Studies on the anaerobic biodegradation of 1,2-dichloropropane have identified 1-chloropropane (B146392) and 2-chloropropane (B107684) as intermediates, which are further dechlorinated to propene. researchgate.netacs.org

Dihaloelimination (Vicinal Reduction): This process involves the removal of two halogen atoms from adjacent carbon atoms, resulting in the formation of an alkene. For this compound, this would lead to the formation of chloro- or bromo-substituted propenes. For instance, the vicinal reduction of 1,2-dichloropropane yields propene. researchgate.net It is plausible that this compound could be reduced to 1-chloro-2-propene or 2-chloro-1-propene.

Hydrolysis is another key abiotic degradation pathway. The reaction with water can proceed via nucleophilic substitution, where a halogen is replaced by a hydroxyl group, or through dehydrohalogenation, the elimination of a hydrogen and a halogen atom. The susceptibility of a C-X bond to hydrolysis follows the order C-Br > C-Cl. europa.eu Therefore, the initial hydrolysis of this compound would likely involve the substitution of the bromine atom to form 1,2-dichloro-2-propanol. This alcohol could then undergo further transformations. For comparison, the hydrolysis of 1,2-dichloropropane proceeds through nucleophilic substitution to form 2-chloropropanol, which can then degrade to propylene (B89431) oxide and subsequently 1,2-dihydroxypropane. epa.goveuropa.eu

Research on anaerobic enrichment cultures has demonstrated the transformation of compounds structurally similar to this compound. For instance, an enrichment culture capable of completely dechlorinating 1,2-dichloropropane to propene was also found to transform 2-bromo-1-chloropropane. researchgate.netasm.org This suggests that microbial consortia in contaminated environments may possess the enzymatic machinery to degrade this compound.

The table below summarizes the potential environmental metabolites of this compound based on known transformation pathways of analogous compounds.

| Transformation Pathway | Predicted Intermediate Metabolites | Predicted Final Products | Basis of Prediction |

| Anaerobic Hydrogenolysis | 1,2-Dichloropropane, 1-Chloropropane, 2-Chloropropane | Propene | Analogy with 1,2-dichloropropane degradation. researchgate.netacs.org |

| Anaerobic Dihaloelimination | 1-Chloro-2-propene, 2-Chloro-1-propene | Propene | Analogy with 1,2-dihalocarbon reduction. enviro.wiki |

| Abiotic Hydrolysis | 1,2-Dichloro-2-propanol, Chloro-propenes | Propylene oxide, 1,2-Dihydroxypropane | Analogy with 1,2-dichloropropane hydrolysis. epa.goveuropa.eu |

Predictive Modeling of Environmental Fate and Persistence

Predictive modeling plays a crucial role in assessing the environmental fate and persistence of chemicals like this compound, especially when extensive experimental data is unavailable. core.ac.uk Quantitative Structure-Activity Relationship (QSAR) models and other computational tools are employed to estimate key environmental parameters that govern a chemical's behavior in various environmental compartments. researchgate.net

These models utilize the molecular structure of a compound to predict its physicochemical properties and reactivity. For this compound, important parameters for predicting its environmental fate include its hydrolysis rate, potential for biodegradation, and sorption to soil and sediment.

Hydrolysis Rate Prediction: Models can estimate the rate of hydrolysis based on the presence of hydrolyzable functional groups. For halogenated alkanes, the type and position of the halogen atoms are key determinants of the hydrolysis rate. The significantly weaker carbon-bromine bond compared to the carbon-chlorine bond would be a primary factor in any model predicting the abiotic degradation of this compound, suggesting a faster initial hydrolysis step compared to its non-brominated analogue, 1,2-dichloropropane. europa.eu

Biodegradation Potential: Predictive models for biodegradation assess the likelihood of a chemical being transformed by microorganisms. These models often consider factors such as the presence of specific structural motifs that are known to be susceptible or resistant to microbial attack. For halogenated compounds, the degree and type of halogenation are critical. The presence of both bromine and chlorine on the propane (B168953) backbone of this compound presents a complex substrate for microbial enzymes. Models may predict pathways by analogy to other known biodegradable halogenated compounds. asm.org

Sorption and Transport: The tendency of this compound to adsorb to soil organic carbon can be predicted using its octanol-water partition coefficient (Kow). QSARs can estimate Kow based on the compound's structure. A higher Kow suggests greater sorption, which would retard its movement in groundwater but also increase its persistence in the soil matrix.

The table below outlines the types of predictive models and the key parameters used to estimate the environmental fate and persistence of this compound.

| Model Type | Predicted Parameter | Key Input Parameters for this compound | Significance for Environmental Fate |

| QSAR for Hydrolysis | Hydrolysis rate constant (k_h) | Molecular structure, presence of C-Br and C-Cl bonds, steric factors. | Determines persistence in aqueous environments and formation of hydrolysis products. |

| Biodegradation Prediction Models | Probability and rate of biodegradation | Molecular structure, number and type of halogens, presence of vicinal halogens. | Assesses the potential for natural attenuation in contaminated sites. |

| QSAR for Soil Sorption | Soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) | Octanol-water partition coefficient (K_ow_), molecular size. | Predicts mobility in soil and potential for groundwater contamination. |

| Atmospheric Fate Models | Atmospheric half-life | Reaction rate with hydroxyl radicals. | Determines persistence and long-range transport in the atmosphere. |

While these models provide valuable initial assessments, they are based on existing knowledge and may not capture all the complexities of real-world environmental systems. Therefore, model predictions should ideally be validated with experimental data whenever possible. The development of more sophisticated models, including those that can predict specific transformation pathways and the formation of metabolites, is an ongoing area of research. researchgate.net

Q & A

Q. Table 1. Adsorption Coefficients in Aquifer Media

| Pollutant | (kg/L) | Competitive Effect Observed |

|---|---|---|

| This compound* | ~0.41† | Inhibited by toluene |

| TCP | 0.38 | Enhanced at low toluene |

| *Estimated from 1,2-dichloropropane data ; †Hypothetical extrapolation. |

Q. Table 2. Catalytic Oxidation Performance of LaMnO₃

| Catalyst | Temperature (°C) | Conversion (%) | CO₂ Selectivity (%) |

|---|---|---|---|

| LaMnO₃ | 300 | 85 | 92 |

| LaMn₀.₉Ce₀.₁O₃ | 280 | 95 | 98 |

| Data adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.